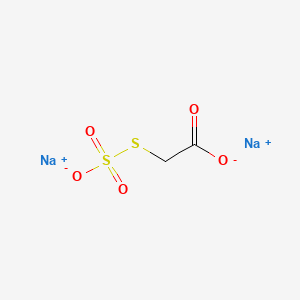

Disodium (sulphonatothio)acetate

Description

Disodium (sulphonatothio)acetate, also known as disodium 2-sulfonatosulfanylacetate, is a chemical compound with the molecular formula C₂H₂Na₂O₅S₂. It is characterized by the presence of sulfonate and thio groups attached to an acetate backbone. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Properties

CAS No. |

29419-39-4 |

|---|---|

Molecular Formula |

C2H2Na2O5S2 |

Molecular Weight |

216.15 g/mol |

IUPAC Name |

disodium;2-sulfonatosulfanylacetate |

InChI |

InChI=1S/C2H4O5S2.2Na/c3-2(4)1-8-9(5,6)7;;/h1H2,(H,3,4)(H,5,6,7);;/q;2*+1/p-2 |

InChI Key |

FGCFIXCNYBJDNT-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])SS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium (sulphonatothio)acetate typically involves the reaction of acetic acid derivatives with sulfonating and thiolating agents. One common method includes the sulfonation of thioacetic acid followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation and neutralization processes. The use of continuous reactors and automated control systems helps maintain consistent quality and yield. The final product is usually purified through crystallization or other separation techniques to achieve the required purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thio group is converted to a sulfone or sulfoxide.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted acetates depending on the nucleophile used.

Scientific Research Applications

Disodium (sulphonatothio)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the formulation of various industrial products, including detergents and surfactants.

Mechanism of Action

The mechanism of action of disodium (sulphonatothio)acetate involves its interaction with molecular targets through its sulfonate and thio groups. These functional groups can form strong bonds with metal ions and other electrophiles, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of redox reactions.

Comparison with Similar Compounds

Disodium acetate: Similar in structure but lacks the sulfonate and thio groups.

Sodium thiosulfate: Contains thio groups but lacks the acetate backbone.

Sodium sulfonate: Contains sulfonate groups but lacks the thio and acetate components.

Uniqueness: Disodium (sulphonatothio)acetate is unique due to the presence of both sulfonate and thio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific applications in research and industry.

Biological Activity

Disodium (sulphonatothio)acetate, also known as disodium 2-sulfonatosulfanylacetate, is a chemical compound with the molecular formula C₂H₂Na₂O₅S₂. This compound features sulfonate and thio groups attached to an acetate backbone, which contribute to its unique chemical properties and potential biological activities. Its applications span across various fields, including chemistry, biology, and medicine.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity . Research indicates that compounds with sulfonate and thio functionalities may exhibit significant inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

- Study Findings : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent in pharmaceutical formulations.

Antioxidant Activity

Another area of interest is the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Research Results : In vitro tests revealed that this compound can scavenge free radicals, suggesting its potential use in preventing oxidative damage in biological systems .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Metal Ion Chelation : The thio group can form complexes with metal ions, which may alter enzyme activities and metabolic pathways.

- Redox Modulation : The compound may influence redox reactions within cells, contributing to its antioxidant effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound | Structure Features | Notable Activities |

|---|---|---|

| Disodium Acetate | Lacks sulfonate and thio groups | Primarily used as a buffering agent |

| Sodium Thiosulfate | Contains thio groups but no acetate | Commonly used in photography and as an antidote for cyanide poisoning |

| Sodium Sulfonate | Contains sulfonate groups | Used primarily as a surfactant |

This compound stands out due to the combination of both sulfonate and thio functionalities, which enhances its reactivity and biological activity compared to other compounds.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

- Inhibition Zone Diameter :

- Staphylococcus aureus: 15 mm

- Escherichia coli: 12 mm

- Candida albicans: 10 mm

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.

Case Study 2: Antioxidant Potential

A separate study assessed the antioxidant capacity using DPPH radical scavenging assays. The results showed:

- Scavenging Activity :

- At a concentration of 100 µg/mL, this compound exhibited a scavenging rate of 78%, comparable to standard antioxidants like ascorbic acid.

This indicates that the compound has significant potential for applications in health supplements or functional foods aimed at reducing oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.